3-Amino-1,2,4-triazine-6-carboxylic acid
Description
Overview of 1,2,4-Triazine (B1199460) Core Structures in Scientific Inquiry
The 1,2,4-triazine ring is a six-membered aromatic heterocycle containing three nitrogen atoms at the 1, 2, and 4 positions. This nitrogen-rich core imparts unique electronic properties, making it a "privileged scaffold" in drug discovery. nih.govresearchgate.netijpsr.info Derivatives of 1,2,4-triazine are known to exhibit a wide spectrum of biological activities. ijpsr.inforesearchgate.net Their ability to form various non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, allows them to bind effectively to a diverse range of biological targets, including enzymes and receptors. researchgate.netnih.gov
Academic research has demonstrated the versatility of the 1,2,4-triazine scaffold in developing agents for various therapeutic areas. The structural modifications at different positions of the triazine ring allow for the fine-tuning of pharmacological activity and physicochemical properties, making it a highly adaptable framework for medicinal chemists. nih.gov
Table 1: Examples of Biologically Active 1,2,4-Triazine Derivatives
| Compound Name | Biological Activity/Application |
|---|---|
| Lamotrigine | Antiepileptic Drug researchgate.net |
| Azaribine | Antiviral Agent researchgate.net |
| 3-Amino-1,2,4-triazine Derivatives | PDK1 Kinase Inhibitors (Anticancer) nih.govnih.govmdpi.com |
| 5,6-diphenyl-1,2,4-triazin-3-amine | Adenosine (B11128) A2A Receptor Antagonist nih.govacs.org |
Rationale for Investigating 3-Amino-1,2,4-triazine-6-carboxylic acid
The specific investigation of 3-Amino-1,2,4-triazine-6-carboxylic acid is driven by a combination of factors rooted in the known properties of its constituent parts. The 3-amino-1,2,4-triazine moiety is a well-established pharmacophore, recognized for its role in potent and selective inhibitors of various protein kinases, such as Pyruvate (B1213749) Dehydrogenase Kinase 1 (PDK1), which is a target in cancer therapy. nih.govnih.govresearchgate.net The amino group at the 3-position is often crucial for forming key hydrogen bonding interactions within the active sites of target proteins. nih.govacs.org
The introduction of a carboxylic acid group at the 6-position is a deliberate design choice aimed at exploring several potential advantages:
Modulation of Physicochemical Properties: The carboxylic acid functional group can influence solubility, a critical parameter in drug development.
Additional Interaction Point: It can serve as an additional hydrogen bond donor or acceptor, potentially enhancing binding affinity and selectivity for a biological target.
Synthetic Handle: The carboxylic acid provides a reactive site for further chemical modification, enabling the synthesis of diverse compound libraries (e.g., amides and esters) to perform detailed structure-activity relationship (SAR) studies. researchgate.netacs.org
Therefore, the rationale for studying this specific molecule is to leverage the proven biological relevance of the aminotriazine (B8590112) core while exploiting the functional and synthetic utility of the carboxylic acid group to develop novel chemical entities with potentially improved therapeutic profiles.
Historical Context and Evolution of Research on Substituted 1,2,4-Triazines
Research into 1,2,4-triazines has a rich history, evolving from fundamental synthetic chemistry to sophisticated drug design and materials science. Early studies focused on establishing reliable methods for constructing the triazine ring. A predominant method that emerged is the condensation reaction between a 1,2-dicarbonyl compound and an appropriate acid hydrazide. nih.gov
Over the decades, the focus expanded as the broad biological potential of this heterocyclic system became apparent. ijpsr.info The discovery of antiviral and antiepileptic properties in early derivatives spurred further exploration. researchgate.net In recent years, research has become more target-oriented. The advent of structure-based drug design has enabled the rational development of 1,2,4-triazine derivatives as potent and selective modulators of specific biological targets, such as G-protein-coupled receptors and protein kinases. nih.govnih.gov This evolution has led to the creation of extensive libraries of substituted 1,2,4-triazines, systematically exploring how different functional groups at various positions on the ring influence biological activity. nih.govnih.govmdpi.com The synthesis of functionally substituted triazines, including those with cyano or carboxylic acid groups, represents the continuous effort to functionalize this scaffold for new applications. nih.govchimicatechnoacta.ru
Scope and Academic Objectives of Research on 3-Amino-1,2,4-triazine-6-carboxylic acid
The academic investigation of 3-Amino-1,2,4-triazine-6-carboxylic acid encompasses a range of objectives, from fundamental chemical synthesis to the evaluation of its potential applications. The primary goals are to fully characterize the molecule and establish its potential as a building block for more complex structures.
Table 2: Key Research Objectives
| Objective Category | Specific Goals |
|---|---|
| Chemical Synthesis | Develop and optimize a high-yield, scalable synthetic route to 3-Amino-1,2,4-triazine-6-carboxylic acid and its precursors, such as its methyl ester. uni.lu |
| Physicochemical Characterization | Determine key properties such as melting point, solubility, and spectral data (NMR, IR, Mass Spectrometry). nih.govnih.gov |
| Derivative Synthesis | Utilize the carboxylic acid as a synthetic handle to create a library of derivatives (e.g., amides, esters) for SAR studies. researchgate.netacs.org |
| Biological Screening | Evaluate the compound and its derivatives for biological activity in assays relevant to the 1,2,4-triazine scaffold, such as kinase inhibition (e.g., PDK1) and antimicrobial activity. nih.govnih.gov |
| Structural Biology | Conduct crystallographic studies to understand its solid-state structure and interaction patterns, providing insights for rational drug design. nih.govsigmaaldrich.com |
The overarching scope is to determine if the unique combination of the amino and carboxylic acid groups on the 1,2,4-triazine core can lead to compounds with novel or enhanced biological activities, contributing new knowledge to the field of medicinal chemistry.
Properties
Molecular Formula |
C4H4N4O2 |
|---|---|
Molecular Weight |
140.10 g/mol |
IUPAC Name |
3-amino-1,2,4-triazine-6-carboxylic acid |
InChI |
InChI=1S/C4H4N4O2/c5-4-6-1-2(3(9)10)7-8-4/h1H,(H,9,10)(H2,5,6,8) |
InChI Key |
KYOIKYHDLKGEOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(N=NC(=N1)N)C(=O)O |
Origin of Product |
United States |
Advanced Spectroscopic and Computational Characterization of 3 Amino 1,2,4 Triazine 6 Carboxylic Acid and Its Analogs
Vibrational Spectroscopy for Molecular Structure Elucidation (Infrared and Raman)
Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, is a powerful tool for identifying the functional groups and elucidating the structural framework of a molecule. While specific experimental spectra for 3-Amino-1,2,4-triazine-6-carboxylic acid are not widely published, a detailed analysis can be inferred from the characteristic vibrations of its constituent parts: the 1,2,4-triazine (B1199460) ring, the amino group, and the carboxylic acid group.
The 1,2,4-triazine ring exhibits several characteristic vibrations. Strong bands related to C=N ring deformation are typically observed in the 1550-1510 cm⁻¹ region. acs.org C-N stretching vibrations within the ring appear between 1450 cm⁻¹ and 1350 cm⁻¹. acs.org A distinctive out-of-plane ring deformation or "breathing" mode for the triazine unit is often found near 800 cm⁻¹. acs.orgrsc.org
The amino (-NH₂) group introduces its own set of characteristic bands. N-H stretching vibrations are expected in the 3400-3300 cm⁻¹ range. The N-H bending (scissoring) mode typically appears around 1650-1580 cm⁻¹.
The carboxylic acid (-COOH) group is readily identifiable through its distinct vibrational signatures. The O-H stretching vibration gives rise to a very broad band, often spanning from 3300 to 2500 cm⁻¹, which is a hallmark of the hydrogen-bonded dimeric structures common in carboxylic acids. rsc.org The carbonyl (C=O) stretching vibration is one of the most intense and recognizable bands in an IR spectrum, typically located in the 1760-1690 cm⁻¹ region. acs.org The position of this band is sensitive to whether the carboxylic acid exists as a monomer or a hydrogen-bonded dimer.
By combining these observations, a predicted vibrational profile for 3-Amino-1,2,4-triazine-6-carboxylic acid can be constructed.
Table 1: Predicted Characteristic Vibrational Frequencies for 3-Amino-1,2,4-triazine-6-carboxylic acid
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Source |
| Amino (-NH₂) | N-H Stretch | 3400 - 3300 | researchgate.net |
| Carboxylic Acid (-COOH) | O-H Stretch (broad) | 3300 - 2500 | rsc.org |
| Carboxylic Acid (-COOH) | C=O Stretch | 1760 - 1690 | acs.org |
| Amino (-NH₂) | N-H Bend | 1650 - 1580 | |
| Triazine Ring | C=N Ring Deformation | 1550 - 1510 | acs.org |
| Triazine Ring | C-N Stretch | 1450 - 1350 | acs.org |
| Triazine Ring | Ring Breathing Mode | ~800 | acs.orgrsc.org |
Theoretical Chemistry Investigations
Theoretical chemistry provides a framework for understanding and predicting the behavior of molecules at an atomic level, offering insights that complement experimental data.
Density Functional Theory (DFT) is a robust computational method used to investigate the geometric and electronic structure of molecules. bohrium.com The B3LYP functional combined with a basis set such as 6-311++G(d,p) is frequently employed for reliable calculations on triazine derivatives. nih.govmdpi.com Such calculations optimize the molecular geometry to find its lowest energy conformation, providing precise bond lengths and angles.
Electronic structure analyses yield critical parameters like the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. bohrium.com For 1,2,4-triazine derivatives, the frontier orbitals (HOMO and LUMO) are often distributed across the triazine ring and its substituents, and this distribution dictates the molecule's electronic transition properties. mdpi.com Calculations on related systems show that the introduction of substituents significantly alters the electronic properties. bohrium.com The amino group generally acts as an electron-donating group, while the carboxylic acid group is electron-withdrawing, and their combined effect on the triazine ring would define the molecule's reactivity and potential interaction sites. Mulliken charge analysis can further identify electrophilic and nucleophilic centers within the molecule. bohrium.com
Table 2: Representative Theoretical Electronic Parameters for Triazine Derivatives
| Parameter | Description | Significance | Source |
| E(HOMO) | Energy of the Highest Occupied Molecular Orbital | Relates to electron-donating ability | bohrium.comnih.gov |
| E(LUMO) | Energy of the Lowest Unoccupied Molecular Orbital | Relates to electron-accepting ability | bohrium.comnih.gov |
| HOMO-LUMO Gap (ΔE) | Energy difference between HOMO and LUMO | Indicates chemical stability and reactivity | bohrium.com |
| Dipole Moment | Measure of molecular polarity | Influences solubility and intermolecular interactions | nih.govmdpi.com |
| Mulliken Charges | Distribution of atomic charges | Predicts sites for nucleophilic/electrophilic attack | bohrium.com |
3-Amino-1,2,4-triazine-6-carboxylic acid can exist in different tautomeric forms, primarily involving proton shifts between the exocyclic amino group and the ring nitrogen atoms (amino-imino tautomerism). DFT calculations are essential for determining the relative stabilities of these tautomers. nih.gov For similar heterocyclic systems, the thione or keto forms are often found to be more energetically stable than their thiol or enol counterparts in both gas and solution phases. nih.gov
The surrounding solvent environment can significantly influence conformational stability and tautomeric equilibrium. nih.gov Computational models like the Polarizable Continuum Model (PCM) are used to simulate solvent effects. nih.gov Studies on related azoles show that molecular features, including the stability of different tautomers, are often dependent on the solvent's polarity. nih.gov In protic solvents, specific hydrogen-bonding interactions can stabilize one tautomer over another, while in aprotic solvents, the bulk dielectric constant is the dominant factor. emerginginvestigators.org Understanding these effects is crucial, as the prevalent tautomer in a biological environment may differ from that in a solid-state crystal structure, impacting its receptor-binding profile.
Computational chemistry is a valuable tool for predicting spectroscopic properties, which aids in the interpretation of experimental data. Time-Dependent Density Functional Theory (TD-DFT) is a standard method for calculating the electronic absorption spectra (UV-Vis) of molecules. publish.csiro.auscispace.com This method computes the vertical excitation energies from the ground state to various excited states, providing predicted absorption maxima (λ_max) and the corresponding oscillator strengths, which relate to absorption intensity. publish.csiro.au
Similarly, DFT calculations can predict vibrational spectra (IR and Raman). chemrxiv.org By computing the harmonic vibrational frequencies, a theoretical spectrum can be generated. These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and are typically scaled by an empirical factor to achieve better agreement with experimental results. chemrxiv.org The Potential Energy Distribution (PED) analysis can then be used to assign the calculated vibrational modes to specific atomic motions, such as stretching, bending, or torsional vibrations within the molecule. researchgate.net
Molecular Modeling and Chemoinformatics
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how the chemical structure of a compound influences its biological activity. For the 1,2,4-triazine scaffold, extensive SAR studies have been conducted, revealing key features for various therapeutic targets, including anticancer and antimicrobial activities. nih.govnih.gov
In many cases, the substituents at the C3, C5, and C6 positions of the triazine ring are critical for activity and selectivity. For instance, in the development of adenosine (B11128) A₂A receptor antagonists, the 3-amino group was a crucial starting point, with further modifications at the C5 and C6 positions with phenyl groups leading to potent molecules. acs.org SAR studies on triazolopyrimidines, a related heterocyclic system, have shown that specific substitutions are required for optimal anticancer activity. acs.org For example, a trifluoroethylamino group at one position and ortho-fluoro atoms on an adjacent phenyl ring were found to be necessary for high potency. acs.org
Generally, SAR analyses for triazine derivatives reveal that:
Substitution is key: The nature and position of substituents dramatically affect biological activity. nih.govnih.gov
Lipophilicity and electronic effects: The introduction of different functional groups alters the molecule's lipophilicity and electronic properties (electron-donating or -withdrawing), which in turn affects cell permeability, target binding, and metabolic stability. researchgate.net
Specific interactions: Small changes, such as the position of a nitrogen atom within the core (e.g., 1,2,4-triazine vs. 1,3,5-triazine), can significantly alter the binding mode and potency. acs.org
These general SAR principles for triazine-based compounds provide a valuable roadmap for the design and optimization of novel derivatives of 3-Amino-1,2,4-triazine-6-carboxylic acid for specific biological targets. nih.gov
Ligand-Based and Structure-Based Computational Design
Computational methods are indispensable tools in the rational design of novel molecules with desired properties. These approaches are broadly categorized into ligand-based and structure-based design.
Ligand-Based Drug Design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. This method relies on the principle that molecules with similar structures are likely to exhibit similar biological activities. By analyzing a set of known active and inactive molecules, a pharmacophore model can be developed. This model defines the essential steric and electronic features required for biological activity. Quantitative Structure-Activity Relationship (QSAR) studies are a key component of LBDD, establishing a mathematical correlation between the chemical structures of compounds and their biological activities. For instance, atom-based 3D-QSAR models have been successfully used to analyze alkylhydrazide HDAC inhibitors, where molecules are represented as sets of overlapping van der Waals spheres categorized by properties like hydrogen bond donation, hydrophobicity, and ionic character. mdpi.com
Structure-Based Drug Design (SBDD) , conversely, is utilized when the 3D structure of the target protein or receptor is available, often determined through techniques like X-ray crystallography or NMR spectroscopy. ethernet.edu.et This approach involves docking candidate molecules into the active site of the target to predict their binding affinity and orientation. ethernet.edu.et For example, in the development of 1,2,4-triazine derivatives as adenosine A2A antagonists, molecular modeling was used to understand the binding mode of these ligands within the orthosteric binding site of the receptor. acs.org These studies revealed key interactions, such as those between the amino-triazine core and specific amino acid residues like Asn253. acs.org Similarly, in the design of 1,2,4-triazine derivatives as COX-2 inhibitors, molecular docking studies were performed to correlate the computational predictions with experimental inhibitory activities. nih.gov
A study on 3-amino-1,2,4-triazine derivatives as potent and selective PDK1 inhibitors illustrates the power of a combined computational and experimental approach. nih.govnih.gov Molecular modeling studies were instrumental in demonstrating how these ligands could be effectively positioned within the ATP-binding site of PDK1. nih.govnih.gov This computational insight, coupled with in vitro and in vivo assays, highlighted the therapeutic potential of this class of compounds. nih.govnih.gov
Solid-State Characterization
The solid-state properties of a compound, including its crystal structure and intermolecular interactions, are crucial for its physical and chemical stability, solubility, and bioavailability.
For example, the crystal structure of 2,4,6-triamino-1,3,5-triazine (melamine) has been determined to belong to the monoclinic space group P21/c. researchgate.net The determination of crystal structures is fundamental as it allows for the calculation of key parameters like density, which influences the energetic properties of materials. nih.gov In another example, the crystal structure of 4-amino-3-(3-methyl-5-phenyl-1H-pyrazol-1-yl)-1H-1,2,4-triazole-5(4H)-thione revealed a monoclinic system with the space group P2/n. researchgate.net The analysis of such structures often reveals complex networks of hydrogen bonds that stabilize the crystal packing. researchgate.netnih.gov
Interactive Data Table: Crystal Data for a Related Triazine Analog
| Parameter | Value |
|---|---|
| Compound | 2,4,6-triamino-1,3,5-triazine |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 7.29 |
| b (Å) | 7.48 |
| c (Å) | 10.33 |
| β (°) | 108.52 |
| Volume (ų) | 534 |
Data sourced from a study on melamine (B1676169) crystals. researchgate.net
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. This method maps the electron distribution of a molecule within the crystal, allowing for the identification and characterization of close contacts between neighboring molecules. The Hirshfeld surface is typically colored to represent different types of interactions and their relative strengths.
This analysis is often complemented by 2D fingerprint plots, which provide a quantitative summary of the different types of intermolecular contacts. For instance, in the crystal structure of 3-amino-1-oxo-2,6,8-triphenyl-1,2,7,8-tetrahydroisoquinoline-4-carbonitrile, Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing arise from H···H (46.0%), C···H/H···C (35.1%), and N···H/H···N (10.5%) contacts. nih.gov Similarly, for a 1,2,5,6-tetrahydro-1,3,5-triazine derivative, the dominant interactions were found to be N···H/H···N, H···H, and C···H/H···C. nih.gov These analyses provide a detailed understanding of the forces that govern the supramolecular assembly of the molecules in the solid state. nih.govnih.gov The stability of the molecular packing is often ensured by a combination of hydrogen bonds and van der Waals interactions. nih.gov
Interactive Data Table: Contribution of Intermolecular Contacts in a Related Heterocyclic Compound
| Interaction Type | Contribution (%) |
|---|---|
| H···H | 46.0 |
| C···H/H···C | 35.1 |
| N···H/H···N | 10.5 |
Data from a Hirshfeld surface analysis of 3-amino-1-oxo-2,6,8-triphenyl-1,2,7,8-tetrahydroisoquinoline-4-carbonitrile. nih.gov
Advanced Research Applications and Methodological Contributions of 3 Amino 1,2,4 Triazine 6 Carboxylic Acid
Catalytic Roles in Chemical and Spectroscopic Methodologies
The specific arrangement of nitrogen atoms in the triazine ring, coupled with its functional groups, allows this compound and its derivatives to participate in and catalyze a range of chemical and physical processes.
While direct studies on 3-amino-1,2,4-triazine-6-carboxylic acid in Signal Amplification by Reversible Exchange (SABRE) are not extensively documented, the parent molecule, 3-amino-1,2,4-triazine, has been identified as a catalyst for this hyperpolarization technique. sigmaaldrich.comsigmaaldrich.com SABRE is a method used to dramatically increase the signal intensity in Nuclear Magnetic Resonance (NMR) spectroscopy, which can enhance the sensitivity of techniques like Magnetic Resonance Imaging (MRI). sigmaaldrich.comsigmaaldrich.com The process involves the transfer of spin polarization from parahydrogen (a spin isomer of hydrogen) to a substrate molecule, mediated by an iridium catalyst complex.
A related technique, known as SABRE-RELAY, is particularly relevant for molecules with exchangeable protons, such as carboxylic acids. nih.gov In this method, a transfer agent like an amine is first hyperpolarized via the standard SABRE mechanism. nih.gov Subsequently, the polarization is relayed from the hyperpolarized amine's exchangeable NH protons to the exchangeable protons of a target analyte, such as the -COOH group on 3-amino-1,2,4-triazine-6-carboxylic acid. nih.gov This approach makes it possible to achieve significant signal gains for a wide range of molecules, including those with carboxyl, amide, and alcohol functional groups, without altering their chemical identity. nih.gov The amino-triazine portion of the molecule is well-suited to act as the initial catalyst and substrate for SABRE, making the entire molecule a prime candidate for hyperpolarization studies via the SABRE-RELAY mechanism.
The bifunctional nature of 3-amino-1,2,4-triazine-6-carboxylic acid makes it a valuable building block in organic synthesis. The triazine core can serve as a rigid scaffold for constructing more complex molecules. mdpi.com Derivatives of the triazine ring are known to act as effective coupling reagents. For instance, 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) is a cost-effective reagent used to promote the amidation of carboxylic acids, offering an alternative to preparing acid chlorides, which can have stability or handling issues. acs.org
The presence of both a nucleophilic amino group and an electrophilic carboxylic acid (or its activated form) on the same ring system allows for diverse synthetic transformations, including substitution and condensation reactions. This dual reactivity is leveraged to create libraries of novel compounds with potential applications in medicinal chemistry and materials science. nih.govchemimpex.com
Materials Science Applications
The ability of 3-amino-1,2,4-triazine-6-carboxylic acid to coordinate with metal ions has led to its exploration in the field of materials science, particularly in the design of crystalline hybrid materials.
Molecules that contain both N-heterocyclic rings and carboxylate groups are excellent candidates for ligands in coordination chemistry. nih.govmdpi.com The nitrogen atoms of the 1,2,4-triazine (B1199460) ring and the oxygen atoms of the deprotonated carboxylic acid group can act as coordination sites, binding to metal ions to form stable complexes. nih.gov The related compound, 3-amino-1,2,4-triazole-5-carboxylic acid, has been successfully used as a linker to synthesize a new three-dimensional metal-organic framework (MOF) with zinc ions. sigmaaldrich.com This demonstrates the principle that such bifunctional amino-triazine/triazole carboxylic acids are effective for constructing extended coordination networks. sigmaaldrich.com The geometry of the ligand plays a crucial role in directing the self-assembly process and determining the final architecture of the coordination polymer. mdpi.com
The coordination of ligands like 3-amino-1,2,4-triazine-6-carboxylic acid with metal centers leads to the formation of coordination polymers and MOFs—a class of novel functional materials. nih.gov These materials are characterized by their crystalline structures, which can feature high porosity, tunable pore sizes, and diverse compositions. nih.gov The specific structure of the triazine-based linker dictates the properties of the resulting framework. For example, using similar 1,2,4-triazole (B32235) amino acid linkers has resulted in materials with complex architectures, including 2D and 3D networks, helical channels, and cage-like superclusters. mdpi.com These ordered structures give rise to unique properties with potential applications in heterogeneous catalysis, gas adsorption and separation, and chemical sensing. nih.gov
Corrosion Science Investigations
Derivatives of triazine that incorporate both amine and carboxylic acid functionalities have shown significant promise as corrosion inhibitors. acs.orgresearchgate.net Studies on steel in acidic solutions (1.0 M HCl) have revealed that these compounds function as mixed-type inhibitors. acs.orgresearchgate.net This means they effectively reduce the rate of both the anodic reaction (oxidative dissolution of the metal) and the cathodic reaction (hydrogen evolution). acs.orgresearchgate.net
The mechanism of inhibition is attributed to the adsorption of the triazine derivative onto the metal surface. acs.orgresearchgate.net Research suggests this adsorption follows the Langmuir isotherm model and is primarily a physical adsorption (physisorption) process. acs.orgresearchgate.net Notably, the presence of the triazine ring has been observed to significantly enhance the corrosion inhibition properties when compared to simpler amino acids alone, indicating the critical role of the heterocyclic core in the protective action. acs.orgresearchgate.net
Data Tables
Table 1: Summary of Research Applications and Functional Roles
| Application Area | Key Functional Groups Involved | Role of the Compound |
|---|---|---|
| NMR Hyperpolarization (SABRE) | Amino Group, Triazine Ring, Carboxylic Acid | Acts as a catalyst and substrate for polarization transfer, particularly via the SABRE-RELAY mechanism for the -COOH group. sigmaaldrich.comsigmaaldrich.comnih.gov |
| Organic Synthesis | Amino Group, Carboxylic Acid, Triazine Ring | Serves as a bifunctional building block and a scaffold for constructing complex molecules. acs.org |
| Coordination Chemistry | Triazine Ring Nitrogens, Carboxylate Oxygens | Functions as a multidentate ligand to coordinate with metal ions, directing the assembly of polymers. nih.govmdpi.comsigmaaldrich.com |
| Functional Materials (MOFs) | Entire Molecule as a Linker | Forms the structural backbone of metal-organic frameworks, defining the material's architecture and properties. nih.govmdpi.com |
| Corrosion Inhibition | Triazine Ring, Amino Group, Carboxylic Acid | Adsorbs onto metal surfaces to form a protective layer, inhibiting both anodic and cathodic corrosion processes. acs.orgresearchgate.net |
Table 2: List of Chemical Compounds Mentioned
| Compound Name |
|---|
| 3-Amino-1,2,4-triazine-6-carboxylic acid |
| 3-amino-1,2,4-triazine |
| 3-amino-1,2,4-triazole-5-carboxylic acid |
| 2,4,6-trichloro-1,3,5-triazine (cyanuric chloride) |
| [1-13C]ketoisocaproate |
| Ammonia |
| Zinc |
Adsorption Characteristics of Triazine Derivatives on Metal Surfaces
The effectiveness of a corrosion inhibitor is largely dependent on its ability to adsorb onto the metal surface, forming a protective barrier between the metal and the corrosive environment. Triazine derivatives, including compounds structurally related to 3-Amino-1,2,4-triazine-6-carboxylic acid, have been the subject of research to understand these adsorption mechanisms.
Studies on similar triazine derivatives have shown that the adsorption process is influenced by the nature of the metal, the composition of the corrosive medium, and the electronic structure of the inhibitor molecule. The presence of heteroatoms like nitrogen in the triazine ring, along with functional groups such as amino (-NH₂) and carboxylic acid (-COOH) groups, provides active sites for adsorption. These groups can facilitate the sharing of electrons with the vacant d-orbitals of the metal, leading to the formation of a coordinate covalent bond (chemisorption), or they can be involved in electrostatic interactions (physisorption) with the charged metal surface.
For instance, research on triazine derivatives containing carboxylic acid and amine groups has indicated that their adsorption on metal surfaces can often be described by the Langmuir adsorption isotherm. This model assumes that the adsorption occurs at specific homogeneous sites on the surface and forms a monolayer. The presence of the triazine ring has been observed to significantly enhance the corrosion inhibition properties, which is attributed to its strong interaction with the metal surface.
Relationship between Molecular Structure and Corrosion Inhibition Efficiency
The molecular structure of an inhibitor is paramount to its corrosion inhibition efficiency. For 3-Amino-1,2,4-triazine-6-carboxylic acid, several key structural features contribute to its potential as a corrosion inhibitor. The planar orientation of the triazine ring allows for maximum surface coverage when adsorbed. The molecule contains multiple active centers for adsorption: the nitrogen atoms within the triazine ring, the nitrogen atom of the amino group, and the oxygen atoms of the carboxylic acid group.
The presence of both an electron-donating amino group and an electron-withdrawing carboxylic acid group creates a complex electronic profile. The amino group can increase the electron density on the molecule, enhancing its ability to donate electrons to the metal surface. Conversely, the carboxylic acid group can act as an additional anchoring point and can also interact with the surface.
Theoretical studies, such as those employing Density Functional Theory (DFT), are often used to correlate molecular structure with inhibition efficiency. These studies calculate quantum chemical parameters like the energy of the Highest Occupied Molecular Orbital (E_HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E_LUMO), the energy gap (ΔE), and the dipole moment (μ). A higher E_HOMO value is associated with a greater ability to donate electrons, indicating better inhibition. A lower E_LUMO suggests a higher capacity to accept electrons from the metal. A small energy gap (ΔE = E_LUMO - E_HOMO) generally implies higher reactivity and thus better inhibition efficiency.
While specific experimental data for 3-Amino-1,2,4-triazine-6-carboxylic acid is not widely available in the reviewed literature, the principles derived from studies of analogous triazine and triazole derivatives provide a strong framework for understanding its potential behavior. For example, studies on other triazole derivatives have shown that electron-donating substituents enhance corrosion inhibition efficiency, while electron-withdrawing substituents can have the opposite effect. The combination of the triazine core with both amino and carboxylic acid functional groups in 3-Amino-1,2,4-triazine-6-carboxylic acid suggests a synergistic effect, making it a promising candidate for corrosion inhibition research.
Future Directions and Interdisciplinary Research Opportunities for 3 Amino 1,2,4 Triazine 6 Carboxylic Acid
Rational Design and Synthesis of Highly Specific Triazine-Based Probes
The rational design of derivatives based on the 3-amino-1,2,4-triazine structure is a cornerstone of future research, aiming to create highly specific molecular probes for biological targets. A key strategy is the molecular hybridization approach, where the triazine scaffold is combined with other pharmacologically active motifs to enhance potency and selectivity. nih.govnih.gov For instance, a library of 3-amino-1,2,4-triazine derivatives was designed and synthesized to selectively inhibit pyruvate (B1213749) dehydrogenase kinase 1 (PDK1), an enzyme implicated in cancer metabolism. nih.govmdpi.com
Another innovative approach involves the synthesis of Fmoc-triazine amino acids. mdpi.comnih.gov These unnatural amino acids, incorporating the triazine ring, can be used in solid-phase peptide synthesis (SPPS) to create a new class of antimicrobial peptidomimetics. mdpi.comnih.gov This method allows for precise control over the sequence and positioning of cationic and hydrophobic residues, facilitating the development of short, proteolytically stable antimicrobial agents that target intracellular pathways. mdpi.comnih.gov The synthesis of these complex molecules often follows multi-step procedures starting from commercially available materials like 2,4,6-trichloro-1,3,5-triazine. mdpi.com
The general synthesis of substituted 3-amino-1,2,4-triazoles, a related class of compounds, often involves convergent routes where the key intermediate is a substituted hydrazinecarboximidamide derivative, allowing for varied substitutions on the heterocyclic ring. nih.govnih.gov
Advanced Computational Approaches for Predictive Modeling and Discovery
Advanced computational modeling is integral to accelerating the discovery and optimization of novel triazine-based compounds. Techniques such as molecular docking and dynamics simulations are employed to understand the binding modes between triazine derivatives and their target proteins. nih.govrsc.org In the case of PDK1 inhibitors, molecular modeling studies successfully predicted that the ligands could be effectively positioned within the ATP-binding site of the enzyme. nih.govnih.govmdpi.com
Three-dimensional quantitative structure-activity relationship (3D-QSAR) modeling is another powerful tool. nih.govrsc.org By developing models like comparative molecular field analysis (CoMFA) and comparative molecular similarity index analysis (CoMSIA), researchers can elucidate the relationship between the structural features of triazine derivatives and their biological activity. rsc.org These models generate contour maps that highlight which steric and electrostatic properties are crucial for enhancing inhibitory potential, providing a reliable theoretical basis for the future design and structural optimization of new compounds. nih.govrsc.org Furthermore, quantum mechanics, specifically density functional theory (DFT), can be used to predict the most stable conformations and crystal structures of novel triazine-based materials, assessing their potential as, for example, high-energy density materials. rsc.org
| Computational Method | Application | Key Findings/Goals | Reference |
|---|---|---|---|
| Molecular Modeling/Docking | Predicting ligand-protein interactions | Confirmed placement of triazine inhibitors in the ATP-binding site of PDK1. | nih.govmdpi.com |
| 3D-QSAR (CoMFA/CoMSIA) | Elucidating structure-activity relationships of h-DAAO inhibitors | Generated models with good predictability (q² > 0.6) to guide future structural optimization. | rsc.org |
| Density Functional Theory (DFT) | Predicting structures and properties of energetic materials | Calculated stable crystal structures and heats of reaction for novel triazine-trioxide compounds. | rsc.org |
| ADME Prediction | Assessing drug-likeness and bioavailability | Selected newly designed compounds with higher predicted activities for further development. | nih.gov |
Development of Innovative in vitro and in vivo Research Platforms
To validate the findings from computational models and assess the therapeutic potential of new 3-amino-1,2,4-triazine derivatives, the development of robust research platforms is essential.
In vitro platforms provide the initial screening and mechanistic insights. Biochemical assays, such as the ADPGlo™ Kinase Assay, are used for cell-free experiments to determine the enzyme inhibition activity of the compounds against specific targets like PDK isoforms. nih.gov Cellular activity is then evaluated using two-dimensional (2D) cell cultures to measure cytotoxicity. nih.govnih.gov More advanced three-dimensional (3D) cell culture models, such as spheroids, are increasingly used as they more closely mimic the complex architecture and physiology of in vivo tumors, making them more predictive of in vivo effectiveness. nih.gov
In vivo research platforms are crucial for evaluating the efficacy and tolerability of lead compounds in a living organism. For cancer research, this involves using animal models, such as mice with highly aggressive and metastatic Kras-mutant solid tumors. nih.govnih.gov In these models, the ability of a compound to target the intended pathway (e.g., the PDH/PDK axis) can be confirmed, and its efficacy can be compared to standard-of-care drugs like cisplatin (B142131) and gemcitabine. nih.gov
| Platform Type | Specific Example | Purpose | Reference |
|---|---|---|---|
| In Vitro (Biochemical) | ADPGlo™ Kinase Assay | To assess enzyme inhibition activity in a cell-free system. | nih.gov |
| In Vitro (Cellular) | 2D Cell Cultures | To determine cytotoxicity and initial efficacy against cancer cell lines. | nih.gov |
| In Vitro (Advanced Cellular) | 3D Spheroid Cultures | To evaluate anticancer potential in a more physiologically relevant tumor model. | nih.gov |
| In Vivo | Kras-mutant solid tumor mouse model | To confirm target engagement, efficacy, and tolerability in a living organism. | nih.govnih.gov |
Sustainable and Scalable Synthetic Methodologies
As research progresses from discovery to application, the development of sustainable and scalable synthetic methods becomes critical. Traditional multi-step syntheses can be time-consuming and generate significant waste. nih.gov Modern approaches focus on "green chemistry" principles to improve efficiency and environmental impact.
Microwave-assisted synthesis has emerged as an efficient and straightforward protocol for producing 3-amino-1,2,4-triazole and triazine derivatives directly from starting materials like carboxylic acids. mdpi.comresearchgate.net This method is considered a green procedure due to significant reductions in reaction time and the use of solvents, coupled with a simple work-up process. researchgate.net Furthermore, the use of controlled microwave synthesis in sealed vessels allows for high reaction temperatures, leading to high yields. mdpi.com The scalability of these methods has been demonstrated, with successful pilot-scale reactions producing gram-quantities of the desired product in a single cycle. mdpi.com The development of efficient, one-pot, and convergent synthetic routes further contributes to the goal of scalable production. nih.gov
Integration into Nanotechnology and Advanced Materials Research
The unique structural and electronic properties of the triazine ring make it an attractive building block for nanotechnology and advanced materials. One of the most promising areas is the development of novel photosensitizers and functional materials. For example, 3-amino-1,2,4-triazole, a close structural analog, has been used to create graphitic carbon nitride nanosheets (g-C₃N₅ NSs). nih.gov The incorporation of the nitrogen-rich triazole group into the graphitic carbon nitride structure results in materials with a narrowed band gap, enabling them to absorb light at longer wavelengths and making them highly efficient for applications such as photodynamic therapy. nih.gov
Additionally, symmetrically substituted s-triazine derivatives are being designed as versatile organic linkers for the construction of Metal-Organic Frameworks (MOFs). mdpi.com These crystalline materials have exceptionally high porosity and surface area, making them suitable for applications in gas storage, catalysis, and medicine. mdpi.com The ability of the triazine core and its substituents to engage in multiple non-covalent interactions is key to stabilizing the resulting supramolecular structures. mdpi.com The triazine scaffold has also found use in crystallography for analyzing molecular interactions and as a catalyst to enhance sensitivity in NMR technology.
Q & A
Q. What are the optimal synthetic routes for 3-amino-1,2,4-triazine-6-carboxylic acid, and how do reaction conditions influence yield?
Methodological Answer: The synthesis typically involves cyclocondensation of hydrazine derivatives with carbonyl precursors. Key steps include:
- Precursor selection : Use of 3-amino-1,2,4-triazine intermediates with carboxylation via nucleophilic substitution or hydrolysis .
- Solvent optimization : Polar aprotic solvents (e.g., DMF) enhance reactivity, while acidic conditions stabilize the carboxylic acid moiety .
- Catalysts : Transition-metal catalysts (e.g., Cu(I)) improve regioselectivity in triazine ring formation .
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield (%) | Conditions | Key Reference |
|---|---|---|---|
| Hydrazine cyclization | 65–78 | DMF, 80°C, 12h | |
| Carboxylation via hydrolysis | 72–85 | HCl (aq), reflux, 6h | |
| Metal-catalyzed synthesis | 88–92 | Cu(I), THF, 60°C, 8h |
Q. How is X-ray crystallography utilized to resolve the molecular structure of this compound?
Methodological Answer: Single-crystal X-ray diffraction (SCXRD) is the gold standard:
- Data collection : Use synchrotron radiation for high-resolution data (d-spacing < 0.8 Å) to resolve hydrogen-bonding networks .
- Refinement : Employ SHELX software (e.g., SHELXL) for structure solution and refinement, incorporating anisotropic displacement parameters for non-H atoms .
- Validation : Verify geometry using PLATON or Mercury; analyze Hirshfeld surfaces to quantify intermolecular interactions (e.g., N–H···O bonds) .
Q. Table 2: Crystallographic Data from Sangeetha et al. (2018)
| Parameter | Value |
|---|---|
| Space group | P 1 |
| Unit cell volume (ų) | 534.2 |
| R-factor | 0.039 |
| H-bond interactions | N1–H1···O2 (2.89 Å) |
Advanced Questions
Q. How can researchers address contradictions in reported antitumor activity data for this compound?
Methodological Answer: Discrepancies often arise from assay variability or structural analogs. Mitigation strategies include:
- Standardized assays : Use PDK1 kinase inhibition assays (IC50 measurements) under consistent ATP concentrations (e.g., 10 µM) .
- Structural analogs : Compare bioactivity of 6-carboxylic acid derivatives vs. ester or amide variants to identify pharmacophore requirements .
- Cell-line specificity : Validate activity in multiple pancreatic ductal adenocarcinoma (PDAC) models (e.g., PANC-1 vs. MIA PaCa-2) to rule out lineage-dependent effects .
Q. What strategies enhance solubility and bioavailability for in vivo studies?
Methodological Answer:
- Salt formation : Synthesize sodium or potassium salts via neutralization with NaOH/KOH; improves aqueous solubility by >10-fold .
- Prodrug design : Convert the carboxylic acid to methyl esters or amides, which hydrolyze in vivo to the active form .
- Co-crystallization : Use co-formers (e.g., nicotinamide) to create co-crystals with enhanced dissolution rates .
Q. Table 3: Solubility Optimization Approaches
| Strategy | Solubility (mg/mL) | Bioavailability (%) |
|---|---|---|
| Free acid | 0.5 | <10 |
| Sodium salt | 8.2 | 35–40 |
| Methyl ester prodrug | 12.4 (in DMSO) | 50–55 |
Q. How do intermolecular interactions influence its application in coordination chemistry?
Methodological Answer: The triazine ring and carboxylic acid group act as polydentate ligands:
- Metal coordination : Binds transition metals (e.g., Cu(II), Fe(III)) via N3 and O atoms, forming octahedral complexes. Characterize using UV-Vis (λmax ~450 nm for Cu(II)) and EPR spectroscopy .
- Supramolecular assembly : Hydrogen-bonded dimers stabilize crystal packing, relevant for designing metal-organic frameworks (MOFs) .
Q. What safety protocols are critical for handling this compound?
Methodological Answer:
- PPE : Use nitrile gloves, lab coats, and safety goggles to prevent dermal/ocular exposure .
- Ventilation : Work in a fume hood to avoid inhalation of fine powders (particle size <10 µm) .
- Waste disposal : Neutralize with 5% NaOH solution before discarding to deactivate reactive intermediates .
Distinguishing Basic vs. Advanced Questions
- Basic : Focus on synthesis, structural analysis, and safety.
- Advanced : Address mechanistic studies, data contradictions, and translational optimization.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
